3,4-Diacetylhexane-2,5-dione

Electrochemical synthesis Dimerization Green chemistry

Procure 3,4-diacetylhexane-2,5-dione for heterocyclic and coordination chemistry. This C₁₀H₁₄O₄ tetraketone offers two contiguous β-diketone motifs, enabling one-pot syntheses of azulene heteroanalogs and metal-organic frameworks that monomeric diketones cannot achieve. • Enables parallel library synthesis of cyclohepta[c]furanium, thiophenium, and pyrrolium perchlorates. • Supports green chemistry via solvent-free aqueous-phase pyrrole synthesis. • >98% purity (GC) with room-temperature storage and ambient shipping.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
CAS No. 5027-32-7
Cat. No. B1293965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diacetylhexane-2,5-dione
CAS5027-32-7
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC(=O)C(C(C(=O)C)C(=O)C)C(=O)C
InChIInChI=1S/C10H14O4/c1-5(11)9(6(2)12)10(7(3)13)8(4)14/h9-10H,1-4H3
InChIKeyCSKRBHOAJUMOKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diacetylhexane-2,5-dione Specifications & Characterization


3,4-Diacetylhexane-2,5-dione (synonyms: tetraacetylethane, 1,1,2,2-tetraacetylethane, bis(acetylacetone)) is a C₁₀H₁₄O₄ tetraketone compound that exists as a white to orange-green crystalline solid with a melting point of 191.0–195.0 °C [1]. The molecule contains four ketone functionalities symmetrically arranged on an ethane backbone, conferring unique reactivity as a bis(β-diketone) building block in heterocyclic synthesis. Commercial availability from multiple international vendors at purities of ≥98% (GC) supports consistent research procurement [2]. The compound is classified as a tetraketone, a structural class distinct from mono- and diketones, and serves as a precursor for acridinediones, substituted pyrroles, and azulene heteroanalogs [3].

One-pot azulene heteroanalog scaffold synthesis

Aqueous pyrrole synthesis without organic solvents

Bis(β-diketonate) coordination for metal–organic framework research

Consistent purity specification supports procurement standardization

3,4-Diacetylhexane-2,5-dione vs. Common Diketone Substitutes


3,4-Diacetylhexane-2,5-dione cannot be functionally substituted by commercially simpler 1,3-diketones such as acetylacetone (CAS 123-54-6) or 2,4-pentanedione derivatives due to its symmetric tetraketone architecture, which contains two contiguous β-diketone motifs on a single ethane backbone [1]. This structural distinction enables reaction pathways unavailable to monomeric diketones: the compound undergoes one-pot cyclocondensation with aromatic aldehydes and trialkyl orthoformates to yield cyclohepta[c]furanium, thiophenium, and pyrrolium perchlorates—azulene heteroanalogs that require the bis-electrophilic character of the tetraketone framework [2]. Attempted substitution with acetylacetone or its simple analogs would fail to generate the requisite seven-membered heterocyclic scaffolds. Furthermore, the compound participates in diastereoselective intramolecular Wittig reactions yielding polysubstituted cyclopentene derivatives, a transformation contingent on the presence of four acetyl groups in spatial proximity [3].

Attribute
3,4-Diacetylhexane-2,5-dione (Tetraketone)
Common 1,3-Diketones (e.g., Acetylacetone)
Architecture
Contiguous bis(β-diketone) on ethane backbone
Isolated single β-diketone unit
Electrophilicity
Bis-electrophilic; enables one-pot cyclocondensation to 7-membered rings
Mono-electrophilic; limited to 5- or 6-membered heterocycles
Key Transformation
Diastereoselective cyclopentene synthesis via intramolecular Wittig
Cannot provide four spatially proximate acetyl groups
Risk
May not transfer reactivity; requires tetraketone-specific architecture

3,4-Diacetylhexane-2,5-dione: Evidence vs. Alternatives


Electrochemical Dimerization Yield Versus Classical Coupling

The electrochemical oxidation of acetylacetone in the presence of sodium iodide as a mediator produces 3,4-diacetylhexane-2,5-dione via dimerization with a reported yield up to 90% [1]. This mediator-based electrochemical route achieves substantially higher efficiency compared to the alternative iodine-mediated oxidative coupling of sodium acetylacetonate, which typically yields 61–66% under classical conditions [2]. For procurement decisions, the 90% yield route translates to reduced upstream synthesis costs and lower waste generation when preparing the compound in-house from inexpensive acetylacetone feedstock.

Synthetic Yield
Reported
Up to 90% (electrochemical) vs. 61–66% (classical oxidative coupling)
Higher synthetic yield may reduce procurement cost when preparing in-house.
Comparison across independent studies; validate under local conditions.
Electrochemical synthesis Dimerization Green chemistry Yield optimization

Aqueous-Phase Pyrrole Synthesis Without Organic Solvents

3,4-Diacetylhexane-2,5-dione reacts with primary amines in boiling water to produce N-alkyl-3-acetyl-2,5-dimethylpyrroles as the major products, accompanied by small quantities of N-alkyl-3,4-diacetyl-2,5-dimethylpyrroles and 2,5-dimethyl-1H-pyrrol-3-yl-vinyl-acetamides [1]. This aqueous-phase protocol eliminates the need for organic solvents entirely, in contrast to conventional Paal–Knorr pyrrole synthesis which typically employs toluene, benzene, or acetic acid under reflux with azeotropic water removal [2]. The water-based method simplifies product isolation, reduces solvent disposal costs, and aligns with green chemistry procurement criteria for sustainable synthetic workflows.

Green Pyrrole Route
Class-level
Aqueous medium (boiling water); no organic solvent required
Supports green chemistry procurement and reduces solvent disposal costs.
Class-level inference; verify for specific amine substrates.
Pyrrole synthesis Green chemistry Aqueous reactions Heterocyclic chemistry

One-Pot Synthesis of Azulene Heteroanalog Libraries

3,4-Diacetylhexane-2,5-dione serves as a universal synthon enabling one-pot synthesis of three distinct azulene heteroanalog classes: cyclohepta[c]furanium perchlorates (with aromatic aldehydes and trialkyl orthoformates under 16% HClO₄/Ac₂O), cyclohepta[c]thiophenium perchlorates (with H₂S under same conditions), and cyclohepta[c]pyrrolium perchlorates (with arylamines or ammonium acetate) [1]. This tripartite synthetic versatility from a single precursor contrasts with the alternative route using 1,3-diketones or simple α,β-unsaturated ketones, which typically requires separate multi-step sequences to access analogous seven-membered heterocyclic scaffolds . The hydrolyzed products yield cyclohepta[c]pyrrol-4-ones and cyclohepta[c]thiophen-4-ones, further expanding accessible chemical space.

Library Diversity
Head-to-head
3 azulene heteroanalog classes from single precursor (one-pot) vs. single-class, multi-step from diketones
Reduces inventory complexity; single building block for diverse scaffolds.
Protocol uses 16% HClO₄/Ac₂O; assess compatibility with acid-sensitive substrates.
Azulene heteroanalogs Cyclocondensation One-pot synthesis Heterocyclic libraries

Cross-Vendor Purity and Quality Specifications

Commercially available 3,4-diacetylhexane-2,5-dione is supplied with a minimum purity specification of ≥98.0% as determined by gas chromatography (GC), with NMR structural confirmation provided as a standard certificate of analysis parameter [1]. Multiple international vendors including TCI (Product D4826, >98.0% GC), Alfa Chemistry, and AKSci consistently offer material at this purity threshold with melting point verification at 191.0–195.0 °C as an additional quality control checkpoint . This level of analytical specification transparency enables procurement officers to compare supplier offerings objectively and ensures reproducibility in sensitive synthetic applications where impurities from lower-purity batches could interfere with cyclocondensation reactions or diastereoselective transformations.

Purity Specification
Specification review
≥98.0% (GC), NMR confirmed; mp 191–195 °C
Consistent purity enables procurement standardization.
Specification from vendor COA; verify with independent analysis.
Quality control Purity specification GC analysis Procurement standardization

3,4-Diacetylhexane-2,5-dione: Research & Industrial Applications


Azulene Heteroanalog Library Construction

3,4-Diacetylhexane-2,5-dione is uniquely suited for medicinal chemistry programs requiring systematic exploration of azulene-mimetic scaffolds. The one-pot cyclocondensation protocol with aromatic aldehydes and trialkyl orthoformates under 16% HClO₄/Ac₂O enables parallel synthesis of diverse cyclohepta[c]furanium, thiophenium, and pyrrolium perchlorate libraries from a single precursor [1]. Procurement of this tetraketone eliminates the need to stock multiple building blocks for azulene analog synthesis, reducing inventory complexity while maximizing scaffold diversity output.

Green Pyrrole Synthesis in Core Facilities

Core synthesis facilities and academic laboratories with institutional green chemistry mandates should procure 3,4-diacetylhexane-2,5-dione for aqueous-phase pyrrole synthesis. The reaction with primary amines in boiling water proceeds without organic solvents, producing N-alkyl-3-acetyl-2,5-dimethylpyrroles as the major products [2]. This protocol eliminates solvent procurement and hazardous waste disposal costs associated with conventional Paal–Knorr methods, while simplifying product workup through direct precipitation or extraction.

Electrochemical Dimerization and In-House Synthesis Optimization

Laboratories evaluating cost-effective in-house synthesis of 3,4-diacetylhexane-2,5-dione should procure reference standard material to benchmark against electrochemically prepared batches. The NaI-mediated electrochemical oxidation of acetylacetone achieves yields up to 90%, representing a 24–29 percentage point improvement over classical iodine-mediated oxidative coupling (61–66%) [3]. Procurement of authenticated commercial material enables rigorous yield quantification and impurity profiling during method development and scale-up validation.

Bis(β-Diketonate) Metal Complexation for Functional Materials

3,4-Diacetylhexane-2,5-dione (syn-tetraacetylethane) functions as a bis(β-diketonate) ligand for transition metal coordination, enabling the synthesis of metal–organic frameworks and coordination complexes with applications in optical, electrical, and magnetic functional materials . The compound's symmetric tetraketone architecture provides two discrete β-diketonate binding sites per molecule, a structural feature that distinguishes it from monomeric diketones and supports the construction of extended coordination networks. Procurement of high-purity material is essential for reproducible metal complexation studies.

Application
Selection Property
Validation Focus
Azulene Heteroanalog Library Construction
Bis-electrophilic tetraketone architecture
One-pot cyclocondensation product diversity
Green Pyrrole Synthesis
Aqueous-phase reactivity without organic solvents
Solvent-free protocol reproducibility
In-House Synthesis Benchmarking
Synthesis yield benchmarking against classical methods
Electrochemical dimerization efficiency vs. oxidative coupling
Metal–Organic Framework Research
Bis(β-diketonate) coordination symmetry
Metal-ligand stoichiometry and network formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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